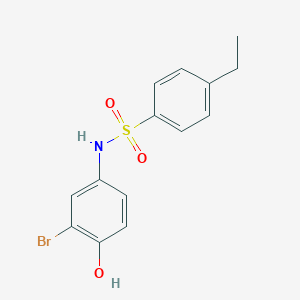

4-butoxy-N-(1-phenylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

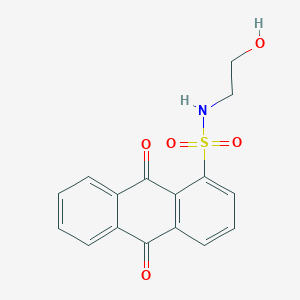

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C18H23NO3S . Its molecular weight is 333.4g/mol.

Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide consists of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

1. Endothelin Receptor Antagonism for Subarachnoid Hemorrhage

4-butoxy-N-(1-phenylethyl)benzenesulfonamide, similar to bosentan and PD155080, has been investigated for its potential in treating subarachnoid hemorrhage-induced delayed cerebral vasospasm. These compounds act as endothelin (ET) receptor antagonists, significantly reducing constriction in affected arteries and showing promise for clinical use in humans (Zuccarello et al., 1996).

2. Synthesis and Application in Organic Chemistry

The chemical has been utilized in the synthesis of ynamides, a process involving the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. This demonstrates its role as a reagent or intermediate in the preparation of complex organic molecules (Coste, Couty, & Evano, 2011).

3. Biological Screening of Sulfonamide Derivatives

Derivatives of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide have been synthesized and screened for biological activity. These derivatives, particularly the N-substituted sulfonamides, have shown potency as inhibitors of butyryl cholinesterase, highlighting their potential in biomedical applications (Rehman et al., 2012).

4. Potential in Anticancer Research

Certain sulfonamide derivatives, including those related to 4-butoxy-N-(1-phenylethyl)benzenesulfonamide, have been explored for their cytotoxic activities against tumor cells. This includes studies on their potential as carbonic anhydrase inhibitors, a promising avenue in cancer therapy (Gul et al., 2016).

Propiedades

IUPAC Name |

4-butoxy-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-3-4-14-22-17-10-12-18(13-11-17)23(20,21)19-15(2)16-8-6-5-7-9-16/h5-13,15,19H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVSRZBCTSIORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(1-phenylethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B411091.png)

![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)

![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)

![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)

![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)

![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)